An In-Depth Technical Guide to 3,4-Diacetoxycinnamamide (CAS Number: 129488-34-2)
An In-Depth Technical Guide to 3,4-Diacetoxycinnamamide (CAS Number: 129488-34-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Diacetoxycinnamamide, a natural product derived from the herbs of Berberis thunbergii DC. The document details its physicochemical properties, and while specific experimental data on its biological activities are limited in publicly available literature, this guide outlines established protocols for assessing its potential antioxidant and anti-inflammatory effects. This includes methodologies for evaluating its impact on key signaling pathways such as NF-κB and MAPK. Detailed experimental procedures for its synthesis, though not widely published, can be adapted from standard organic chemistry techniques. This guide serves as a foundational resource for researchers interested in the further investigation and development of 3,4-Diacetoxycinnamamide.
Chemical and Physical Properties
3,4-Diacetoxycinnamamide is a derivative of cinnamic acid and is classified as a phenylpropanoid. At room temperature, it exists as a white to off-white solid. Its core chemical structure consists of a cinnamamide backbone with two acetate groups attached to the phenyl ring at positions 3 and 4.
Table 1: Physicochemical Properties of 3,4-Diacetoxycinnamamide
| Property | Value | Source |
| CAS Number | 129488-34-2 | [1][2] |
| Molecular Formula | C₁₃H₁₃NO₅ | [3] |
| Molecular Weight | 263.25 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Table 2: Spectroscopic Data (Predicted and General for Functional Groups)
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, vinyl protons of the cinnamoyl group, amide protons, and methyl protons of the acetate groups. |
| ¹³C NMR | Resonances for carbonyl carbons (amide and ester), aromatic carbons, vinyl carbons, and methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ester), C=C stretching (alkene), and aromatic C-H and C=C bending. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of acetyl and amide groups. |
Biological Activity and Potential Signaling Pathways
While direct and extensive studies on the biological activities of 3,4-Diacetoxycinnamamide are not widely available, its structural similarity to other cinnamamide derivatives suggests potential antioxidant and anti-inflammatory properties. Cinnamic acid and its derivatives are known to possess a range of biological activities. The diacetoxy substitution on the phenyl ring may influence its potency and mechanism of action.
Potential Anti-Inflammatory Effects and Signaling Pathways
Inflammation is a complex biological response involving various signaling cascades. Two key pathways often implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Compounds that modulate these pathways are of significant interest in drug development.
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NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammatory gene expression. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.
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MAPK Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in cellular responses to external stimuli, including stress and inflammation. Modulation of MAPK phosphorylation can impact inflammatory processes.
Experimental Protocols
The following are detailed, established protocols that can be employed to investigate the biological activities of 3,4-Diacetoxycinnamamide.
Synthesis of 3,4-Diacetoxycinnamamide
A plausible synthetic route involves the acylation of 3,4-dihydroxycinnamic acid (caffeic acid) followed by amidation.
Protocol:
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Acylation of Caffeic Acid: Caffeic acid is reacted with an excess of acetic anhydride, often in the presence of a base catalyst such as pyridine or sodium acetate, to form 3,4-diacetoxycinnamic acid. The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
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Purification of 3,4-Diacetoxycinnamic Acid: The reaction mixture is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
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Amidation: The purified 3,4-diacetoxycinnamic acid is then converted to its amide. This can be achieved through several methods:
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Acid Chloride Formation: The carboxylic acid is first converted to the more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (or a primary/secondary amine) to form the amide.
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Coupling Agents: Direct amidation can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an amine.
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Final Purification: The crude 3,4-diacetoxycinnamamide is purified by recrystallization or column chromatography to yield the final product.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
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Reagent Preparation:
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Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM).
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Prepare a series of dilutions of 3,4-diacetoxycinnamamide in the same solvent.
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A positive control, such as ascorbic acid or Trolox, should also be prepared in a series of dilutions.
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Assay Procedure:
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In a 96-well plate, add a specific volume of the test compound dilutions to each well.
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Add the DPPH solution to each well.
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Include control wells containing only the solvent and DPPH solution.
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Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
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Data Analysis:
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Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
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The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
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The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
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Anti-inflammatory Activity Assessment: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
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Cell Culture:
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Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
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Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Treatment:
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Pre-treat the cells with various concentrations of 3,4-diacetoxycinnamamide for a specific duration (e.g., 1 hour).
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Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with untreated cells and cells treated with LPS alone.
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Nitric Oxide Measurement (Griess Assay):
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After a 24-hour incubation period, collect the cell culture supernatant.
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Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
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Measure the absorbance at approximately 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the sample.
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Data Analysis:
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Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
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Determine the inhibitory effect of the compound on NO production.
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Investigation of Signaling Pathways
This assay is used to determine if a compound can inhibit the activation of the NF-κB transcription factor.
Protocol:
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Cell Line:
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Use a cell line (e.g., HEK293T or RAW 264.7) that has been stably or transiently transfected with a luciferase reporter construct containing NF-κB response elements in its promoter.
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Treatment:
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Seed the reporter cells in a 96-well plate.
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Pre-treat the cells with different concentrations of 3,4-diacetoxycinnamamide.
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Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.
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Luciferase Assay:
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After an appropriate incubation time, lyse the cells and add a luciferase substrate.
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Measure the luminescence using a luminometer.
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Data Analysis:
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A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB activation.
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This method is used to assess the phosphorylation status of key MAPK proteins (e.g., p38, ERK, JNK).
Protocol:
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Cell Treatment and Lysis:
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Treat cells (e.g., RAW 264.7 macrophages) with 3,4-diacetoxycinnamamide and/or an inflammatory stimulus.
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Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
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Protein Quantification:
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Determine the protein concentration of the cell lysates.
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Western Blotting:
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Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target MAPK proteins (e.g., anti-phospho-p38). Also, probe for the total forms of these proteins as a loading control.
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Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
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Detection and Analysis:
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Detect the signal using a chemiluminescent substrate.
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Quantify the band intensities to determine the relative levels of phosphorylated proteins.
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Conclusion
3,4-Diacetoxycinnamamide presents an interesting scaffold for further investigation, particularly in the areas of antioxidant and anti-inflammatory research. This technical guide provides a consolidated resource of its known properties and outlines robust experimental protocols for its synthesis and biological evaluation. The detailed methodologies for assessing its impact on key inflammatory signaling pathways, NF-κB and MAPK, offer a clear roadmap for researchers to elucidate its mechanism of action and potential therapeutic value. Further studies are warranted to obtain specific quantitative data for its physicochemical and biological properties.
